sodium;bis(15N)(azanidylidene)(15N)azanium
Description
Sodium;bis(¹⁵N)(azanidylidene)(¹⁵N)azanium is a nitrogen-15 (¹⁵N) isotopically labeled sodium salt with a complex azanidylidene-azanium structure. This compound serves as a critical reagent in synthesizing ¹⁵N-labeled azides, which are widely used as molecular probes in spectroscopy and biochemical studies. The compound is synthesized via a reaction between a ¹⁵N-labeled precursor (e.g., compound 2 in ) and sodium nitrite-¹⁵N (Na¹⁵NO₂) under acidic aqueous conditions. This method replaces the traditional use of Na¹⁵NNN, offering higher cost-efficiency and scalability . The product is a 1:1 mixture of α-¹⁵N and γ-¹⁵N isotopomers, confirmed via infrared (IR) and ¹³C NMR spectroscopy .
Properties
Molecular Formula |
N3Na |
|---|---|
Molecular Weight |
67.9900960 g/mol |
IUPAC Name |
sodium;bis(15N)(azanidylidene)(15N)azanium |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; |
InChI Key |
PXIPVTKHYLBLMZ-HCULJTSZSA-N |
Isomeric SMILES |
[15N-]=[15N+]=[15N-].[Na+] |
Canonical SMILES |
[N-]=[N+]=[N-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, is prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite. The synthesis involves several steps, typically ranging from 3 to 5, using commercially available reagents.
Industrial Production Methods: : Industrial production of sodium;bis(15N)(azanidylidene)(15N)azanium involves strict process parameter control to ensure product quality. The compound is synthesized in flexible batch sizes to meet the varying needs of global customers.
Chemical Reactions Analysis
Types of Reactions: : Sodium;bis(15N)(azanidylidene)(15N)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can convert the azide group into amines or other nitrogen derivatives.
Substitution: The azide group can be substituted with other functional groups to form a wide range of derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include trifluoromethylazoalkanes, which react with sodium azide to form 5-azidotetrazoles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: : Major products formed from these reactions include various azide derivatives, which are used in synthetic methodologies leading to acyclic and cyclic nitrogen compounds.
Scientific Research Applications
Chemistry: : In chemistry, sodium;bis(15N)(azanidylidene)(15N)azanium is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: : In biological research, the compound is used for metabolic pathway studies through stable isotope labeling. It helps researchers understand the metabolic processes in vivo safely.
Medicine: : In medicine, this compound is used in clinical diagnostics, including imaging, diagnosis, and newborn screening. It is also involved in the synthesis of drugs such as Zidovudin (AZT), an anti-AIDS medication, and Oseltamivir (Tamiflu), an anti-influenza drug.
Industry: : Industrially, the compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination. It is also employed in the preparation of various azide derivatives used in different industrial applications.
Mechanism of Action
The mechanism of action of sodium;bis(15N)(azanidylidene)(15N)azanium involves its ability to act as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI). The azide moieties, unique linear species containing three nitrogen atoms, represent an attractive class of molecular tags for this imaging technique. The compound exhibits long-lasting hyperpolarization lifetimes and high polarization levels, making it a powerful spin storage for hyperpolarization.
Comparison with Similar Compounds
Sodium Nitrite-¹⁵N (Na¹⁵NO₂)
Structure and Role : Sodium nitrite-¹⁵N is a simple sodium salt used as a precursor in isotopic labeling. Unlike the target compound, it lacks the azanidylidene-azanium moiety.
Synthesis and Applications :
- Synthesized via isotopic enrichment of sodium nitrite.
- Primarily used in diazotization reactions and tracer studies in agriculture (e.g., nitrogen fate analysis in crops) .
Key Differences : - Lacks the ability to directly participate in diazo-transfer reactions.
- Lower isotopic complexity compared to sodium;bis(¹⁵N)(azanidylidene)(¹⁵N)azanium, which enables dual ¹⁵N labeling in azides .
Sodium Azide (NaN₃)
Structure and Role: A non-isotopic sodium salt widely used in organic synthesis and as a propellant. Reactivity:
Sodium Acetate (CH₃COONa)
Benzathine Benzylpenicillin (C₆₈H₈₀N₈O₁₆S₂)
Structure and Role : A sodium-containing antibiotic salt with a complex bicyclic structure ().
Key Differences :
- Biologically active, unlike the purely synthetic and non-pharmacological sodium;bis(¹⁵N)(azanidylidene)(¹⁵N)azanium.
- Lacks isotopic labeling and nitrogen-transfer functionality .
Data Tables
Table 1: Comparative Properties of Sodium;bis(¹⁵N)(azanidylidene)(¹⁵N)azanium and Similar Compounds
| Compound | Isotopic Label | Key Reactivity | Primary Application |
|---|---|---|---|
| Sodium;bis(¹⁵N)(azanidylidene)(¹⁵N)azanium | Dual ¹⁵N | Diazo-transfer for β-¹⁵N azides | Molecular probes, spectroscopy |
| Sodium Nitrite-¹⁵N | Single ¹⁵N | Diazotization, tracer studies | Agricultural/isotopic tracing |
| Sodium Azide | None | Click chemistry, propellants | Organic synthesis, industrial uses |
| Sodium Acetate | None | Acid-base catalysis | Buffering agent, coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
